![molecular formula C16H16ClNO B4651310 2-chloro-N-(3-phenylpropyl)benzamide](/img/structure/B4651310.png)
2-chloro-N-(3-phenylpropyl)benzamide
Overview
Description
2-chloro-N-(3-phenylpropyl)benzamide, also known as C16H17ClN2O, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a white crystalline powder that has shown promising results in various scientific studies.
Scientific Research Applications
1. Synthesis of Derivatives
Research has shown the use of compounds similar to 2-chloro-N-(3-phenylpropyl)benzamide in the synthesis of various derivatives. For instance, N-(2-Chloro-phenyl)-2-halo-benzamides were used in a one-pot synthesis of 2-arylbenzoxazole derivatives, utilizing copper-catalyzed intermolecular and intramolecular couplings (Miao et al., 2015).
2. Crystal Structure and Interaction Analysis
Studies involving similar compounds have focused on understanding their crystal structures and intermolecular interactions. For example, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed significant insights into their structural and interaction properties (Saeed et al., 2020).
3. Anti-Tubercular Applications
A related compound, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study highlights the potential of such compounds in the field of anti-tubercular drug discovery (Nimbalkar et al., 2018).
4. Antibacterial and Antifungal Activities
Further research involving benzamide derivatives shows their potential in antimicrobial applications. A study on 2-benzoylamino-N-phenyl-benzamide derivatives revealed their inhibitory effects on the growth of bacteria and fungi (Ighilahriz-Boubchir et al., 2017).
5. Biological Activity Spectrum Investigation
Compounds like 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, related to 2-chloro-N-(3-phenylpropyl)benzamide,were analyzed for their biological activities, including their effects on mycobacterial, bacterial, and fungal strains. The study also evaluated the compounds' influence on photosynthetic electron transport, demonstrating a range of biological activities comparable or superior to established standards (Imramovský et al., 2011).
6. Hydrogen Bonding Analysis
Research into the intramolecular and intermolecular hydrogen bonds in structurally similar compounds, such as 5-chloro-2-hydroxy-benzamide, has been conducted. This study, involving X-ray data, infrared spectra, and DFT calculations, provides insights into the behavior of hydrogen bonding in benzamides (Kawski et al., 2006).
7. Fluorescence Enhancement Studies
Glibenclamide, a compound related to 2-chloro-N-(3-phenylpropyl)benzamide, has been studied for its ability to enhance erbium (Er) intrinsic fluorescence intensity. This property is leveraged to monitor Glibenclamide using simple and sensitive fluorimetric probes (Faridbod et al., 2009).
8. Herbicidal Activity
Another study synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide and evaluated its preliminary herbicidal activity. The compound exhibited significant inhibition of seedling growth in barnyard grass (Li et al., 2008).
9. Inhibitors in Bacterial Secretion Systems
Research into type III secretion inhibitors in Yersinia identified compounds like 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, showcasing potential applications in preventing or treating bacterial infections (Kauppi et al., 2007).
10. Electronic and Dielectric Property Studies
Benzamides, including chlorinated phenyl benzamides, have been subjected to first-principles calculations to understand their electronic and dielectric properties. Such studies are vital for applications in materials science, especially concerning semiconducting and photonic band gap materials (Sreepad, 2016)
properties
IUPAC Name |
2-chloro-N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOIEPQGZDQGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenylpropyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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